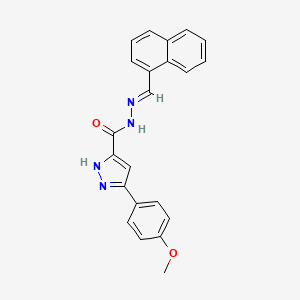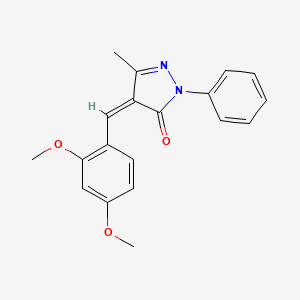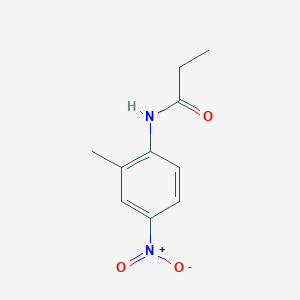![molecular formula C18H18N2O3S B11685700 1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is an organic compound that features a combination of a dimethoxyphenyl group and a benzimidazole moiety linked via a sulfanyl-ethanone bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5-methyl-1H-benzimidazole.
Step 1: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with a suitable thiol reagent to form the corresponding thioether.
Step 2: The thioether is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride to introduce the ethanone group.
Step 3: The final step involves the coupling of the thioether intermediate with 5-methyl-1H-benzimidazole under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dimethoxyphenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]ethanone
- 1-(3,4-Dimethoxyphenyl)-2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole ring (e.g., methyl, chloro) can influence the compound’s reactivity and biological activity.
- Uniqueness: The specific combination of the dimethoxyphenyl group and the 5-methylbenzimidazole moiety in 1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone imparts unique properties that may enhance its potential applications in various fields.
Propriétés
Formule moléculaire |
C18H18N2O3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-13-14(8-11)20-18(19-13)24-10-15(21)12-5-7-16(22-2)17(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20) |
Clé InChI |
QKUKEZZXZPBLTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)


![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)

![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
